N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide
Description
N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a dioxino ring fused to a pyridine ring, and is substituted with a dimethoxyphenyl group and an ethyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-4-20(12-5-6-14(22-2)15(9-12)23-3)18(21)13-10-16-17(11-19-13)25-8-7-24-16/h5-6,9-11H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAXOVGZACRSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=NC=C3C(=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as 2,3-dihydroxy-1,4-dioxane, under acidic conditions to form the dioxino ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The industrial synthesis may also involve the use of continuous flow reactors to ensure consistent product quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxyphenyl)-2-(8-ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-ylthio)acetamide
- Thienopyridine derivatives
Uniqueness
N-(3,4-dimethoxyphenyl)-N-ethyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide is unique due to its specific structural features, such as the presence of the dioxino ring fused to the pyridine ring and the dimethoxyphenyl group. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
